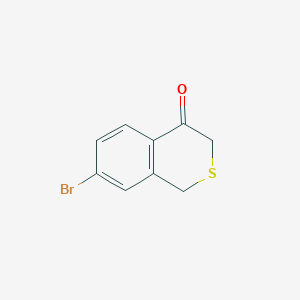
7-Bromoisothiochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoisothiochroman-4-one is a heterocyclic compound that belongs to the class of thiochromanones It is characterized by the presence of a bromine atom at the 7th position of the isothiochroman-4-one skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisothiochroman-4-one typically involves the bromination of isothiochroman-4-one. One common method is the reaction of isothiochroman-4-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromoisothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiochroman-4-one derivatives.
Applications De Recherche Scientifique
7-Bromoisothiochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Bromoisothiochroman-4-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Thiochroman-4-one: Lacks the bromine atom, leading to different reactivity and biological activity.
Chroman-4-one: Contains an oxygen atom instead of sulfur, resulting in distinct chemical properties.
7-Bromochroman-4-one: Similar structure but with an oxygen atom, affecting its reactivity and applications.
Uniqueness: 7-Bromoisothiochroman-4-one is unique due to the presence of both a bromine atom and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its oxygen-containing analogs.
Propriétés
Numéro CAS |
168759-65-7 |
|---|---|
Formule moléculaire |
C9H7BrOS |
Poids moléculaire |
243.12 g/mol |
Nom IUPAC |
7-bromo-1H-isothiochromen-4-one |
InChI |
InChI=1S/C9H7BrOS/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 |
Clé InChI |
JVTTYLOPABFIHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C(=O)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

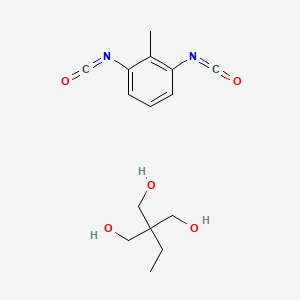
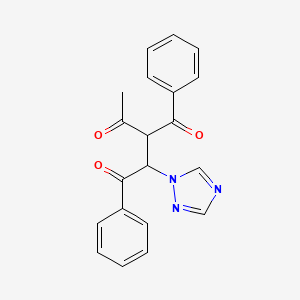
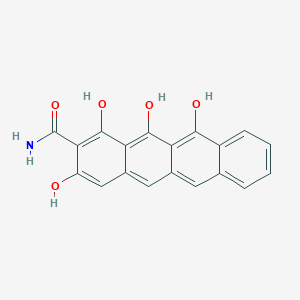

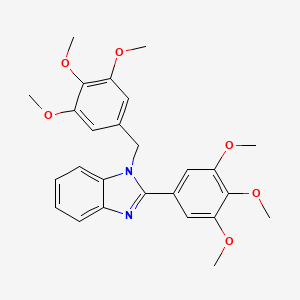
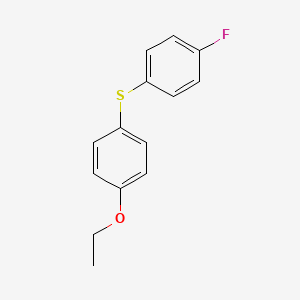
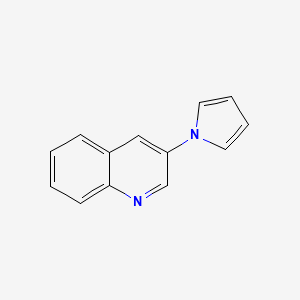
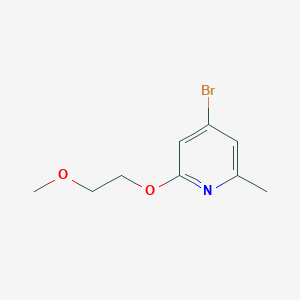
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
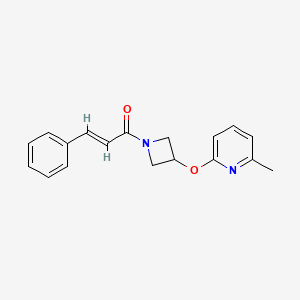
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)

